molecular formula C14H20N2O B11955262 N-(2,4-dimethylphenyl)piperidine-1-carboxamide CAS No. 60465-35-2

N-(2,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B11955262
CAS No.: 60465-35-2
M. Wt: 232.32 g/mol
InChI Key: YPHOYXUZJKBVIA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)piperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 2,4-dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

60465-35-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-11-6-7-13(12(2)10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)

InChI Key

YPHOYXUZJKBVIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCCC2)C

Origin of Product

United States

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